molecular formula C8H8ClNS B3317640 5-Aminobenzo[b]thiophene Hydrochloride CAS No. 96803-46-2

5-Aminobenzo[b]thiophene Hydrochloride

Cat. No.: B3317640
CAS No.: 96803-46-2
M. Wt: 185.67 g/mol
InChI Key: NJHJGTUTXHKGKM-UHFFFAOYSA-N
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Description

5-Aminobenzo[b]thiophene Hydrochloride (CAS 96803-46-2) is a high-value chemical scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its primary research application is as a key precursor in the synthesis of potent tubulin polymerization inhibitors. Studies have shown that 2-(3',4',5'-Trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives function by binding to the colchicine site of tubulin, thereby disrupting microtubule assembly and exhibiting substantial antiproliferative activity in various cancer cell lines, with IC50 values in the low nanomolar range . One such derivative demonstrated significant efficacy in vivo by inhibiting the growth of a human osteosarcoma xenograft model . Beyond oncology, the benzo[b]thiophene core is a privileged structure in drug discovery. This compound serves as a building block for designing molecules targeting neurodegenerative diseases, with research exploring its integration into chalcone hybrids for evaluating cholinesterase inhibitory activity, relevant to conditions like Alzheimer's disease . The hydrochloride salt form enhances the compound's stability and solubility for research applications. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJGTUTXHKGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96803-46-2
Record name 1-benzothiophen-5-amine hydrochloride
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Advanced Synthetic Methodologies for 5 Aminobenzo B Thiophene Hydrochloride and Functionalized Derivatives

Classical and Established Routes to the 5-Aminobenzo[b]thiophene Core

Traditional methods for constructing the 5-aminobenzo[b]thiophene skeleton have laid the groundwork for heterocyclic chemistry, primarily relying on multi-step sequences that involve building the bicyclic system and then introducing the desired amino functionality.

Condensation reactions are fundamental to the synthesis of the thiophene (B33073) ring within the benzo[b]thiophene structure. Two notable classical methods are the Gewald and Fiesselmann syntheses.

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. dntb.gov.ua The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization. dntb.gov.ua While primarily used for thiophenes, variations of this reaction can be adapted for the synthesis of the benzo[b]thiophene core by using appropriate cyclic ketones as starting materials.

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. mdpi.comacs.org This method involves consecutive base-catalyzed 1,4-conjugate additions to form a thioacetal, which then cyclizes. acs.org By selecting appropriately substituted starting materials, this reaction can be a key step in building the thiophene portion of the benzo[b]thiophene system.

Another established strategy involves the base-promoted domino condensation of ortho-iodoarylacetonitriles with aryldithioesters, which proceeds through an intramolecular C-S bond formation to yield diversely substituted benzo[b]thiophenes. nih.govlibretexts.org

One of the most direct and widely used methods for synthesizing 5-aminobenzo[b]thiophene is through a nitration-reduction sequence. This pathway involves the initial nitration of the pre-formed benzo[b]thiophene core, followed by the chemical reduction of the resulting nitro group to an amino group.

The nitration of benzo[b]thiophene can produce a mixture of nitro isomers. beilstein-journals.org However, under controlled conditions, 5-nitrobenzo[b]thiophene (B1338478) can be obtained as a major product. The subsequent reduction of 5-nitrobenzo[b]thiophene is a critical step. A common method involves using Raney nickel as a catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent. rsc.org The resulting 5-aminobenzo[b]thiophene is often treated with an acid, such as sulfuric or hydrochloric acid, to isolate the more stable salt form. rsc.org Another effective reducing agent for this transformation is stannous chloride (SnCl₂) in refluxing ethanol (B145695). wikipedia.org The final product, 5-aminobenzo[b]thiophene hydrochloride, is then typically isolated by precipitation.

An alternative approach involves the nitration of benzo[b]thiophene-2-carboxylic acid, which can provide a different regioselectivity. After nitration, the resulting nitro-substituted carboxylic acid is decarboxylated, and the nitro group is then reduced to yield the aminobenzo[b]thiophene. beilstein-journals.orgrsc.org

Table 1: Comparison of Reducing Agents for 5-Nitrobenzo[b]thiophene

Reducing SystemSolventKey FeaturesReference
Raney Nickel / Hydrazine HydrateEthanolEffective reduction, product isolated as sulfate (B86663) salt in 87% yield. rsc.org
Stannous Chloride (SnCl₂)EthanolCommonly used for nitro group reduction in aromatic systems. wikipedia.org
Catalytic Hydrogenation (e.g., PtO₂)VariousUsed for reducing nitro groups after nitration of substituted benzothiophenes. rsc.org

The formation of the benzo[b]thiophene bicyclic system itself is achieved through various cyclization strategies. These methods focus on constructing the fused thiophene ring onto a benzene (B151609) precursor.

A prominent method is the electrophilic cyclization of o-alkynyl thioanisoles . organic-chemistry.orgresearchgate.net In this reaction, an ortho-substituted thioanisole (B89551) bearing an alkyne group undergoes cyclization in the presence of an electrophilic sulfur reagent. This approach is versatile, tolerates a range of functional groups, and can produce 2,3-disubstituted benzo[b]thiophenes in high yields under moderate conditions. researchgate.net Other variations include iodine-promoted photocyclization of substituted thiophenes to form the fused benzo ring. nih.gov

Intramolecular cyclization of various aryl sulfides also serves as a foundational method for preparing the benzo[b]thiophene core. rsc.org For instance, arylthioacetic acids can be cyclized using acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. rsc.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for preparing benzo[b]thiophene derivatives. These approaches often utilize transition-metal catalysis and energy-efficient techniques like microwave irradiation.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine. researchgate.net This reaction is exceptionally useful for synthesizing aryl amines and can be applied to heteroaryl halides. rsc.org For the synthesis of 5-aminobenzo[b]thiophene derivatives, this method can be employed by coupling an amine with a 5-halobenzo[b]thiophene precursor. The reaction's broad substrate scope and functional group tolerance make it a powerful tool for creating functionalized aminobenzothiophenes. researchgate.net For example, a 5-bromobenzo[b]thiophene (B107969) can be coupled with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield the corresponding 5-aminobenzothiophene derivative.

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms carbon-carbon (C-C) bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide. mdpi.com While not directly forming the amino group, this reaction is invaluable for synthesizing functionalized benzo[b]thiophene cores that can later be converted to the target amine. For instance, a dihalobenzene can undergo a selective Suzuki coupling to introduce a thiophene precursor, followed by cyclization and subsequent nitration/reduction or a direct amination step. This strategy allows for the modular construction of highly substituted benzo[b]thiophenes.

Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions, reducing reaction times, and often improving product yields.

The application of microwave irradiation has been shown to significantly enhance the efficiency of classical reactions like the Gewald synthesis . For the preparation of 5-substituted-2-aminothiophenes, microwave heating can reduce reaction times from several hours to just minutes, while also increasing yields and product purity. nih.gov

A notable application is the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. strath.ac.uk In a study, irradiating the reactants with triethylamine (B128534) in DMSO at 130 °C provided the desired products in high yields (58-96%) in as little as 11 minutes, compared to hours required for conventional heating. strath.ac.uk This rapid and efficient protocol is highly valuable for generating scaffolds for medicinal chemistry.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate

MethodTemperatureTimeYieldReference
Conventional Heating100 °C2 hours95% strath.ac.uk
Microwave Irradiation130 °C11 minutes94% strath.ac.uk

This comparison clearly illustrates the advantages of microwave-assisted protocols in terms of dramatically reduced reaction times with comparable yields, highlighting a move towards more sustainable and efficient chemical synthesis.

Green Chemistry Principles in Aminobenzo[b]thiophene Synthesis

Modern organic synthesis increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of aminobenzo[b]thiophene synthesis, several sustainable approaches have been developed.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional synthesis by avoiding the need for stoichiometric chemical oxidants or metal catalysts. nih.gov An efficient electrochemical approach has been developed for synthesizing benzothiophene (B83047) dioxides through the reaction of sulfonhydrazides with internal alkynes in undivided cells at room temperature. nih.govdocumentsdelivered.com This process proceeds via a selective ipso-addition and subsequent S-migration, tolerating a variety of functional groups. nih.gov

Photocatalysis and Metal-Free Reactions: Iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions provide an economical and green route to benzothiophene derivatives. organic-chemistry.org Similarly, photoredox catalysis, using green light irradiation of eosin (B541160) Y, can initiate radical annulation of o-methylthio-arenediazonium salts with alkynes to yield substituted benzothiophenes regioselectively. organic-chemistry.org

Use of Sustainable Reagents: The direct carboxylation of thiophene C-H bonds using carbon dioxide (CO2) represents a significant advancement in valorizing this greenhouse gas. researchgate.net Another approach involves a rhodium-catalyzed three-component coupling reaction using elemental sulfur (S8), arylboronic acids, and alkynes, which proceeds with high regioselectivity. researchgate.net Palladium-catalyzed reactions using air as the terminal oxidant for the synthesis of benzothiophene-3-carboxylic esters also align with green principles by avoiding harsher oxidizing agents. nih.gov

Regioselective and Stereoselective Control in Functionalization

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups on the benzo[b]thiophene scaffold is critical for developing molecules with specific properties. The inherent reactivity of the benzo[b]thiophene nucleus dictates substitution patterns, but modern catalytic systems allow for precise control.

The benzo[b]thiophene ring is a π-electron-rich heterocycle. doi.org Unlike thiophene, electrophilic attack, such as nitration or halogenation, selectively occurs at the β-position (C3). doi.org The general order of positional reactivity for electrophilic substitution is 3 > 2 > 6 > 5 > 4 > 7. doi.org Conversely, metallation via deprotonation occurs preferentially at the α-position (C2). doi.orgchemicalbook.com

Recent advances have enabled highly controlled functionalization:

Directed C-H Activation: By employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, allowing for the synthesis of specifically substituted 2,3,4- and 2,4,5-thiophenes. nih.gov

Stereoselective Annulation: Organocatalysis provides a powerful tool for stereoselective synthesis. A quinine-derived bifunctional thiourea (B124793) has been used to catalyze the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones. This method yields polycyclic benzo[b]thiophene derivatives in good yields and with excellent enantioselectivities (up to 97% ee). rsc.org

Derivatization Strategies of the 5-Amino Group and Thiophene Ring

The 5-amino group and the benzo[b]thiophene nucleus serve as versatile handles for introducing a wide array of functional groups, enabling the exploration of chemical space for various applications.

Acylation, Alkylation, and Diazotization of the Amine Functionality

The amino group at the C5 position (or other positions) is a key nucleophilic center for various transformations.

Acylation: The amino group can be readily acylated to form amides. Friedel-Crafts acylation on the benzo[b]thiophene ring itself is also a common strategy, though it can suffer from poor regioselectivity without proper directing groups. nih.gov

Alkylation: The amino group can undergo N-alkylation. Furthermore, electrochemical methods have been developed for the para-selective C-H alkylation of related aromatic systems like azobenzenes, suggesting potential applicability for functionalizing the benzo[b]thiophene core under catalyst-free conditions. nih.gov

Diazotization: The diazotization of aminobenzo[b]thiophenes is a cornerstone reaction for producing diazonium salts. These intermediates are highly versatile and are primarily used in azo coupling reactions to synthesize a wide range of azo dyes. scispace.comtubitak.gov.tr For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be diazotized with nitrosylsulfuric acid and coupled with various N-arylmaleimides to produce disperse dyes with good fastness properties on polyester (B1180765) fabrics. tubitak.gov.trdergipark.org.tr

Halogenation and Metallation of the Benzo[b]thiophene Nucleus

Introducing halogens or metal-containing groups onto the heterocyclic core provides critical intermediates for cross-coupling reactions and further functionalization.

Halogenation: Halogenation under acidic conditions typically affords the 3-halobenzothiophene. doi.org A powerful and regioselective method for synthesizing 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynylthioanisoles. This reaction uses electrophiles like I2, ICl, Br2, or N-bromosuccinimide (NBS) to activate the alkyne and trigger cyclization, installing the halogen at the C3 position with high efficiency. nih.govchim.it

Metallation: Lithiation is the most common metallation reaction for benzo[b]thiophenes. Treatment with n-butyllithium selectively deprotonates the C2 position, yielding a (benzo[b]thiophen-2-yl)lithium intermediate. doi.orgchemicalbook.com This lithiated species is an excellent nucleophile for subsequent reactions with various electrophiles. chemicalbook.com

Carboxylation and Esterification Reactions

The introduction of carboxyl and ester functionalities is crucial for creating many important derivatives.

From Lithiated Intermediates: (Benzo[b]thiophen-2-yl)lithium can be trapped with carbon dioxide (CO2) to produce benzo[b]thiophene-2-carboxylic acid. chemicalbook.com

Palladium-Catalyzed Carbonylative Cyclization: A robust method for synthesizing benzo[b]thiophene-3-carboxylic esters involves a palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation sequence. nih.govacs.org This reaction uses readily available 2-(methylthio)phenylacetylenes, carbon monoxide (CO), an alcohol, and air as the oxidant, catalyzed by a simple PdI2/KI system. nih.govacs.org The reaction demonstrates good functional group tolerance and provides products in fair to high yields. acs.org

Nitro-Displacement Synthesis: A facile, one-step synthesis involves the reaction of o-nitrobenzaldehydes with methyl thioglycolate and potassium hydroxide (B78521) to directly yield methyl benzo[b]thiophene-2-carboxylates. This reaction proceeds via nucleophilic displacement of the activated nitro group followed by base-catalyzed ring closure. acs.orgdocumentsdelivered.com

EntryR¹ SubstituentR² SubstituentProductYield (%)
1p-TolylHMethyl 2-(p-Tolyl)benzo[b]thiophene-3-carboxylate76
2p-BromophenylHMethyl 2-(4-Bromophenyl)benzo[b]thiophene-3-carboxylate83
33-ThienylHMethyl 2-(Thiophen-3-yl)benzo[b]thiophene-3-carboxylate70
41-CyclohexenylHMethyl 2-(Cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate79
5tert-ButylHMethyl 2-(tert-Butyl)benzo[b]thiophene-3-carboxylate57
6Phenyl5-MethylMethyl 5-Methyl-2-phenylbenzo[b]thiophene-3-carboxylate61

Table based on data for the synthesis of Benzo[b]thiophen-3-carboxylic esters. acs.org

Multi-component and Cascade Reactions Incorporating this compound

Multi-component and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, reducing waste and saving time. The benzo[b]thiophene scaffold is an ideal candidate for such transformations.

Three-Component Coupling: A rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur has been developed to synthesize benzo[b]thiophenes. This process involves a highly regioselective sequence of alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.netchim.it

Cascade Annulations: Rhodium catalysis has also been employed in the cascade annulation of phenacyl phosphoniums and benzo[b]thiophenes to prepare a series of fused polycyclic compounds. ccspublishing.org.cn

Asymmetric Michael/Mannich Cascade: Chiral catalysts can be used to induce asymmetric cascade reactions. For example, the reaction of 2-nitrobenzo[b]thiophenes and azomethine ylides, catalyzed by a specific chiral complex, proceeds through an asymmetric Michael/Mannich cascade to furnish dihydrobenzo[b]thiophene polycyclic products. ccspublishing.org.cn

[3+3] Cycloaddition: As mentioned previously, the organocatalyzed reaction between an N-(benzo[b]thiophen-2-yl)-sulfonamide and an alkynyl enone is a powerful example of a cascade [3+3] annulation that builds complex, stereochemically rich polycyclic systems from simpler benzo[b]thiophene precursors. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Aminobenzo B Thiophene Hydrochloride

The benzo[b]thiophene system is a fused aromatic heterocycle, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. chemicalbook.com This structure has a resonance energy of 58 kcal/mol and is generally stable. chemicalbook.com Its reactivity in substitution reactions is a blend of the characteristics of both its constituent rings, modified by the presence of substituents.

Electrophilic and Nucleophilic Substitution Reactions of the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring is a π-electron rich heterocycle. researchgate.net Like thiophene, it is generally more susceptible to electrophilic attack than benzene. researchgate.netuoanbar.edu.iq For the unsubstituted benzo[b]thiophene, electrophilic substitution occurs preferentially at the C3 position (the β-position of the thiophene ring). chemicalbook.comchemicalbook.comresearchgate.net If the C3 position is blocked, the substitution takes place at the C2 position. chemicalbook.com The general order of reactivity for electrophilic attack across the ring system, as determined by nitration studies, is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

The 5-amino substituent, being a powerful electron-donating group, profoundly influences this reactivity pattern. By donating its lone pair of electrons into the aromatic system, the amino group strongly activates the benzene portion of the molecule towards electrophilic attack, specifically at the ortho and para positions. In the case of 5-aminobenzo[b]thiophene, this directing effect targets the C4 and C6 positions. For instance, the amino group at C5 readily facilitates azo coupling reactions, a type of electrophilic aromatic substitution, which have been shown to occur at the C4 position. scite.ai This demonstrates the powerful activating and directing effect of the 5-amino group on the benzene ring, overriding the inherent preference for substitution on the thiophene ring.

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the thiophene ring is also possible, particularly when the ring is substituted with electron-withdrawing groups and a good leaving group is present. numberanalytics.comnih.gov The mechanism typically involves the formation of a stable intermediate known as a Meisenheimer adduct. nih.gov

Role of the Hydrochloride Salt in Reaction Profiles

The hydrochloride salt form of 5-aminobenzo[b]thiophene is critical in defining its reaction profile. In this state, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated group has electronic properties that are opposite to the free amine. Instead of being an activating, ortho-para directing group, the ammonium group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution.

Reactions Involving the Amine Functionality

The primary amine group at the C5 position is a versatile functional handle, allowing for a wide range of chemical transformations.

Oxidation and Reduction Pathways of the Amino Group

The 5-amino group is typically synthesized via the reduction of the corresponding 5-nitrobenzo[b]thiophene (B1338478) derivative. This transformation can be achieved using various reducing agents. Common methods include the use of stannous chloride (SnCl₂) in ethanol (B145695) or iron powder with ammonium chloride. nih.govacs.org

Conversely, the oxidation of the aminobenzo[b]thiophene scaffold can occur at two primary locations: the sulfur atom of the thiophene ring or the exocyclic amino group. The sulfur atom is readily oxidized to a sulfone (SO₂) using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or a solution of hydrogen peroxide and phosphorus pentoxide. acs.orgresearchgate.net This transformation is common, and the resulting 5-aminobenzo[b]thiophene 1,1-dioxide is a known compound. sigmaaldrich.com While primary aromatic amines can be oxidized to nitroso or nitro compounds, specific studies detailing the direct oxidation of the 5-amino group on the benzo[b]thiophene core are less common in the surveyed literature.

Formation of Imines, Amides, and Other Nitrogen-Containing Functional Groups

The nucleophilic character of the 5-amino group allows it to react with a variety of electrophiles to form new nitrogen-containing functional groups.

Imines: Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is acid-catalyzed and proceeds through a carbinolamine intermediate, which then eliminates a molecule of water. lumenlearning.comlibretexts.org For example, 6-aminobenzo[b]thiophene 1,1-dioxide has been shown to react with various substituted benzaldehydes to form the corresponding imine, which can then be further reduced to a secondary amine. acs.org

Amides: Acylation of the amino group to form an amide is a fundamental transformation. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Thioureas: The amine can react with isothiocyanates to yield thiourea (B124793) derivatives. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes react with benzoyl-isothiocyanate to afford the corresponding N-benzoylthiourea derivatives. researchgate.net

These reactions highlight the utility of the amino group as a point for molecular elaboration.

Reactant Class Product Functional Group General Conditions
Aldehyde/Ketone Imine (Schiff Base) Acid catalyst, removal of water
Acyl Chloride/Anhydride Amide Base
Isothiocyanate Thiourea Organic solvent

Heterocyclic Ring-Opening and Rearrangement Processes

While the benzo[b]thiophene ring system is aromatically stable, it can undergo ring-opening or rearrangement reactions under specific conditions, although these are not as common as substitution reactions.

Rearrangements: Certain benzo[b]thiophene derivatives have been observed to undergo thermal or acid-catalyzed rearrangements. One documented example is the Cope rearrangement for specific allylic-substituted benzo[b]thiophenes. acs.org

Ring-Opening: Cleavage of the thiophene ring, particularly the C-S bonds, can be achieved but often requires potent reagents or specific catalytic systems. researchgate.net For example, related dithienothiophene systems have been opened by treatment with strong nucleophiles like aryllithium reagents. beilstein-journals.org These reactions often exploit the unique electronic nature of the sulfur-containing ring.

It is important to note that such reactions are not extensively documented specifically for 5-aminobenzo[b]thiophene hydrochloride. The conditions required for many rearrangement or ring-opening protocols can be harsh and may not be compatible with the amine functionality unless it is appropriately protected.

Photochemical and Electrochemical Reactivity Studies

The investigation into the photochemical and electrochemical behavior of this compound provides insights into its electronic properties and potential for synthetic transformations. While direct studies on the hydrochloride salt are limited, the reactivity of the parent compound, 5-aminobenzo[b]thiophene, and related benzothiophene (B83047) derivatives offers a substantive basis for understanding its behavior under light and electrical current.

Photochemical Reactivity

The photochemical reactivity of aminobenzothiophenes is influenced by the interplay between the aromatic benzothiophene core and the electron-donating amino group. Irradiation with ultraviolet (UV) light can lead to the formation of excited states, which may undergo various transformations.

Studies on related aminothiophenol compounds have shown that photolysis can induce fragmentation and rearrangement reactions. For instance, the photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol (B119425) has been observed to yield 2-methylthioaniline and 2,2-dialkylbenzothiazolines, indicating the cleavage and rearrangement of alkyl residues. rsc.org This suggests that the amino group in conjunction with the sulfur atom can participate in complex photochemical pathways.

Furthermore, research on N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345), a structurally related compound, has demonstrated that UV-A irradiation can lead to the cleavage of the S-N bond, releasing a singlet phenyl nitrene intermediate. nih.gov This reactive intermediate can then engage in further reactions, such as the formation of azepines or azobenzene. nih.gov While 5-aminobenzo[b]thiophene does not possess a sulfoximine group, this study highlights the potential for photo-induced cleavage of bonds adjacent to the thiophene ring system.

Table 1: Summary of Photochemical Studies on Related Thiophene Derivatives

CompoundIrradiation ConditionsObserved Products/IntermediatesResearch Focus
2-Aminothiophenol with aliphatic carboxylic acidsPhotolysis2-Methylthioaniline, 2,2-dialkylbenzothiazolinesFragmentation and rearrangement reactions rsc.org
N-Phenyl dibenzothiophene sulfoximineUV-A IrradiationSinglet phenyl nitrene, azepines, azobenzeneS-N bond photocleavage and nitrene formation nih.gov
3',5'-DimethoxybenzoinPhotoexcitationAryl aldehyde, benzaldehyde, benzilα-cleavage reaction and radical generation nih.gov

Electrochemical Reactivity

The electrochemical behavior of benzothiophene derivatives has been a subject of interest, particularly for the development of novel synthetic methodologies. Anodic oxidation of 4-methoxybenzo[b]thiophenes has been shown to be a temperature-dependent process, which, at elevated temperatures, proceeds via a four-electron transfer to produce benzo[b]thiophen-4,7-quinone bisacetals in high yields. rsc.org This indicates that the benzothiophene ring is susceptible to oxidation to form quinone-like structures, a process that could be influenced by the position of the amino group in 5-aminobenzo[b]thiophene.

Recent advancements have utilized electrochemical methods to synthesize substituted benzothiophenes. One such approach involves the paired electrolysis of benzenediazonium (B1195382) salts with alkynes, leading to the formation of 2-aryl benzothiophenes. xmu.edu.cnxmu.edu.cn The proposed mechanism involves the electrochemical reduction of the diazonium salt to an aryl radical, which then reacts with the alkyne and undergoes intramolecular cyclization. xmu.edu.cnxmu.edu.cn Cyclic voltammetry studies of 2-methylthiobenzene diazonium salt revealed an irreversible reduction peak, confirming the feasibility of the initial radical formation step. xmu.edu.cn

Furthermore, an electrochemical method for synthesizing dibenzothiophenes from bis(biaryl) disulfides has been developed, avoiding the need for transition metals. chemistryviews.org The proposed mechanism involves the oxidation of a bromide mediator to a bromonium species, which facilitates an intramolecular C–S cyclization. chemistryviews.org Additionally, the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides has been achieved through the reaction of sulfonhydrazides with internal alkynes, proceeding via a spirocyclization intermediate. nih.govrsc.org These studies underscore the versatility of electrochemical techniques in constructing and functionalizing the benzothiophene scaffold.

Table 2: Overview of Electrochemical Studies on Benzothiophene Derivatives

Reaction TypeSubstratesKey Reagents/ConditionsProductsMechanistic Insight
Anodic Oxidation4-Methoxybenzo[b]thiophenesElevated temperatureBenzo[b]thiophen-4,7-quinone bisacetalsFour-electron process rsc.org
Paired ElectrolysisBenzenediazonium salts, AlkynesGraphite felt anode, Ni plate cathode, n-Bu4NBF4, DMSO2-Aryl benzothiophenesCathodic generation of aryl radical followed by cyclization and anodic oxidation xmu.edu.cnxmu.edu.cn
Intramolecular C–S CyclizationBis(biaryl) disulfidesPt electrodes, Bu4NBr, H2O, LiClO4, CH3NO2DibenzothiophenesHalogen-mediated electrophilic cyclization chemistryviews.org
SpirocyclizationSulfonhydrazides, Internal alkynesGraphite felt anode, Et4NPF6, HFIP, CH3NO2Benzo[b]thiophene-1,1-dioxidesIpso-addition followed by S-migration nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Aminobenzo B Thiophene Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 5-Aminobenzo[b]thiophene Hydrochloride in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the bicyclic system.

The ¹H and ¹³C NMR spectra provide the fundamental information for structural confirmation. The formation of the hydrochloride salt, by protonating the amino group at the C-5 position, significantly influences the electronic environment of the molecule. The resulting ammonium (B1175870) group (-NH₃⁺) exerts a strong electron-withdrawing inductive effect, leading to a downfield shift (deshielding) of nearby aromatic protons and carbons compared to the free amine base.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals in the aromatic region corresponding to the five protons on the benzo[b]thiophene core. The protons on the thiophene (B33073) ring (H2 and H3) and the benzene (B151609) ring (H4, H6, and H7) exhibit distinct chemical shifts and coupling patterns. chemicalbook.com The ammonium protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The expected aromatic signals for the benzo[b]thiophene core are generally observed between δ 7.0 and 8.5 ppm. chemicalbook.comnih.gov For instance, in the parent benzo[b]thiophene, protons H2 and H3 appear around δ 7.42 and δ 7.33 ppm, respectively, while the benzene ring protons appear at higher chemical shifts. chemicalbook.com The presence of the ammonium group at C-5 is expected to most significantly deshield the adjacent H4 and H6 protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the presence of the eight unique carbon atoms in the benzo[b]thiophene backbone. The chemical shifts are sensitive to the electronic effects of the sulfur atom and the ammonium substituent. Carbons bonded directly to the heteroatom (C-2 and C-7a) and those bearing the substituent (C-5) show characteristic shifts. Aromatic carbons typically resonate in the δ 110-150 ppm range. nih.govrsc.org The C-5 carbon, directly attached to the electron-withdrawing -NH₃⁺ group, would be shifted downfield compared to its position in the neutral amine analogue. The quaternary carbons (C-3a, C-5, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The following table provides representative, predicted chemical shift ranges for this compound, based on data from related benzo[b]thiophene derivatives. chemicalbook.comnih.govrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H2 7.4 - 7.6 -
H3 7.3 - 7.5 -
H4 7.9 - 8.2 -
H6 7.5 - 7.8 -
H7 7.8 - 8.1 -
-NH₃⁺ Broad, variable -
C2 - 125 - 128
C3 - 123 - 126
C3a - 138 - 141
C4 - 124 - 127
C5 - 145 - 148
C6 - 115 - 118
C7 - 120 - 123

| C7a | - | 139 - 142 |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, COSY spectra would show correlations between adjacent protons, such as H2 and H3 on the thiophene ring, and between H6 and H7, as well as H4 and H6 (a weaker, four-bond W-coupling may be observed) on the benzene ring. This confirms the sequence of protons around the rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J-coupling). Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis, allowing for the unambiguous assignment of each protonated carbon (CH groups). This would definitively link H2 to C2, H3 to C3, H4 to C4, H6 to C6, and H7 to C7. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). Key correlations would include the protons of the thiophene ring (H2, H3) to the quaternary carbons of the benzene ring (C3a, C7a), and vice versa. For example, H4 would show a correlation to C5 and C3a, while H7 would correlate to C5 and C7a. These long-range correlations are vital for confirming the fusion of the thiophene and benzene rings and the position of the amino substituent. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the molecular structure and bonding within the crystal lattice of this compound.

The most significant feature in the vibrational spectrum of this compound is the evidence of the ammonium (-NH₃⁺) group. This distinguishes it from its free amine base.

N-H Vibrations: In the free amine, two sharp N-H stretching bands would appear in the 3300-3500 cm⁻¹ region. Upon protonation to the hydrochloride salt, these are replaced by a very broad and strong absorption band characteristic of the ammonium salt, typically centered in the 2800-3200 cm⁻¹ range. This broadening is due to extensive hydrogen bonding between the -NH₃⁺ protons and the chloride counter-ion (N-H⁺···Cl⁻). The N-H bending (scissoring) vibrations for the -NH₃⁺ group are expected to appear as strong bands in the 1600-1500 cm⁻¹ region. researchgate.net

Aromatic C-H and Ring Vibrations: Aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1610-1450 cm⁻¹ region. iosrjournals.org

C-S Vibrations: The vibrations involving the C-S bond of the thiophene ring are typically found in the fingerprint region, with characteristic bands appearing between 850 cm⁻¹ and 600 cm⁻¹, which confirms the presence of the thiophene heterocycle. iosrjournals.org

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium Salt) 2800 - 3200 Strong, Broad Key indicator of hydrochloride formation and H-bonding.
Aromatic C-H Stretch 3000 - 3150 Weak to Medium
N-H Bend (Ammonium) 1500 - 1600 Strong
Aromatic C=C Stretch 1450 - 1610 Medium to Strong Multiple bands expected.
C-H In-plane Bend 1000 - 1300 Medium
C-H Out-of-plane Bend 750 - 900 Strong Pattern depends on substitution.

| C-S Stretch | 600 - 850 | Weak to Medium | Characteristic of the thiophene ring. iosrjournals.org |

Solid-state vibrational spectroscopy is highly sensitive to the local environment of the molecule. Different crystalline forms, or polymorphs, of this compound would exhibit distinct IR and Raman spectra. Polymorphism arises from different packing arrangements of the molecules in the crystal lattice, leading to variations in intermolecular interactions, such as hydrogen bonding. These differences would manifest as shifts in the position, changes in the bandwidth, or splitting of vibrational bands, particularly those associated with the N-H and C-S groups, which are sensitive to crystal packing forces. Therefore, IR and Raman spectroscopy serve as rapid and effective tools for identifying and differentiating potential polymorphic forms of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. When analyzing this compound using techniques like Electron Ionization (EI), the initial event is often the loss of a neutral hydrogen chloride (HCl) molecule. Consequently, the resulting mass spectrum is typically that of the free base, 5-Aminobenzo[b]thiophene. nih.gov

The molecular ion of the free base (C₈H₇NS) would appear at a mass-to-charge ratio (m/z) of approximately 149. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing the exact mass of the molecule and its fragments with high precision. This precision allows for the determination of the elemental composition of an ion. For 5-Aminobenzo[b]thiophene, which has a molecular formula of C₈H₇NS, HRMS can confirm its composition by measuring the mass of its protonated form, [M+H]⁺, to several decimal places.

In electrospray ionization (ESI), a soft ionization technique, the molecule is typically observed as the protonated species. nih.govrsc.org The exact mass of this ion is calculated by summing the masses of the most abundant isotopes of its constituent elements. Any significant deviation between the experimentally measured mass and the calculated theoretical mass would indicate an incorrect structural assignment. The confirmation of the chemical structures of novel thiophene derivatives through HRMS has been reported, underscoring the technique's reliability. rsc.org

Below is a data table illustrating the theoretical exact mass for the protonated molecule of 5-Aminobenzo[b]thiophene compared to a hypothetical experimental value, which would be expected in a typical HRMS analysis.

Table 1: HRMS Data for 5-Aminobenzo[b]thiophene

Analyte Molecular Formula Theoretical m/z Experimental m/z (Hypothetical) Mass Error (ppm)

Fragmentation Pathway Analysis (e.g., ESI-MS, EI-MS) for Structural Information

Tandem mass spectrometry (MS/MS), often coupled with ionization sources like Electrospray Ionization (ESI) or Electron Impact (EI), provides invaluable structural information by analyzing the fragmentation patterns of a selected precursor ion. rsc.orgnih.gov The fragmentation of this compound would yield a characteristic set of product ions that helps to confirm the connectivity of the atoms within the molecule.

The fragmentation pathways are influenced by the structure of the parent compound, with cleavage typically occurring at the weakest bonds or involving stable neutral losses. libretexts.orgmiamioh.edu For aminobenzothiophenes, the fragmentation process involves both the rupture of bonds and skeletal rearrangements. arkat-usa.org Common fragmentation pathways for benzothiophene (B83047) radical cations include the loss of small molecules like acetylene (B1199291) (C₂H₂) or the cleavage of the thiophene ring. nih.gov The presence of the amino group introduces additional fragmentation channels, such as the loss of a hydrogen cyanide (HCN) molecule, which is a characteristic fragmentation for aromatic amines.

A plausible fragmentation pathway for the protonated 5-Aminobenzo[b]thiophene ([M+H]⁺ at m/z 150) would involve the following steps:

Loss of Ammonia (NH₃): A potential fragmentation could involve the elimination of ammonia, leading to a fragment ion at m/z 133.

Loss of Hydrogen Cyanide (HCN): Cleavage involving the amino group and an adjacent carbon atom could lead to the neutral loss of HCN, resulting in a fragment ion at m/z 123.

Thiophene Ring Cleavage: Subsequent fragmentation could involve the characteristic rupture of the thiophene ring, leading to the loss of a thioformyl (B1219250) radical (CHS) or other sulfur-containing fragments.

Table 2: Proposed ESI-MS/MS Fragmentation of [5-Aminobenzo[b]thiophene+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
150.04 133.02 NH₃ Benzo[b]thienyl cation
150.04 123.05 HCN Dihydrothieno[3,2-b]pyrrole cation

X-ray Crystallography for Solid-State Structure Determination

Studies on various benzo[b]thiophene derivatives have shown that the fused ring system is typically planar or nearly planar. nih.govnih.govnih.gov The analysis provides crystallographic data such as the space group, unit cell dimensions, and the coordinates of each atom in the asymmetric unit. In some cases, disorder in parts of the molecule can be observed, indicating the presence of multiple conformations within the crystal lattice. juniperpublishers.commdpi.com

Table 3: Representative Crystallographic Data for a Benzothiophene Derivative

Parameter Value Reference
Compound Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate nih.gov
Formula C₁₄H₁₄FNO₅S₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 10.1712(7) nih.gov
b (Å) 19.8982(1) nih.gov
c (Å) 7.6814(6) nih.gov
β (°) 95.347(7) nih.gov
V (ų) 1547.9(2) nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For this compound, the primary interactions would be strong hydrogen bonds between the protonated amino group (N-H⁺) and the chloride anion (Cl⁻). biointerfaceresearch.com

In addition to these strong ionic hydrogen bonds, other weaker interactions play a crucial role in stabilizing the crystal lattice. These include:

C-H···O/N/F Hydrogen Bonds: Interactions between aromatic or aliphatic C-H groups and electronegative atoms. nih.govnih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent benzothiophene systems. nih.gov

C-H···π Interactions: The interaction of a C-H bond with the face of an aromatic ring. nih.gov

Table 4: Common Intermolecular Interactions in Benzothiophene Derivative Crystals

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen Bond N—H O, F, Cl⁻ 2.2 - 2.9 Primary structural motif
Hydrogen Bond C—H O, F, Cl⁻ 2.4 - 2.9 Stabilizes packing
π-π Stacking Aromatic Ring (Cg) Aromatic Ring (Cg) 3.4 - 3.8 Contributes to lattice energy

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state reveals the preferred spatial orientation of the molecule as constrained by the forces of the crystal lattice. For 5-Aminobenzo[b]thiophene, the benzothiophene ring system is expected to be largely planar. nih.gov However, substituents on the ring can adopt various conformations.

Studies on aroyl derivatives of benzo[b]thiophene have shown that the heterocyclic and aryl rings are twisted relative to the connecting carbonyl group. rsc.org The degree of this twist, defined by dihedral angles, is influenced by both intramolecular steric hindrance and intermolecular packing forces. For instance, in some derivatives, the thiophene ring system is almost orthogonal to an attached phenyl ring. nih.gov In the crystalline state of this compound, key conformational parameters would include the planarity of the fused ring and the torsion angles defining the orientation of the aminium group relative to the ring. The presence of disorder in some crystal structures indicates that multiple, energetically similar conformations can coexist. mdpi.com

Table 5: Selected Dihedral Angles in a Substituted Benzothiophene Derivative

Compound Dihedral Angle (°C) Atoms Involved Reference
(I) 88.1 (1) Thiophene ring system and phenyl ring nih.gov
(I) 35.2 (4) Thiophene ring and benzene ring nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insight into the photophysical properties of a molecule, which are dictated by its electronic structure. researchgate.net The spectra arise from transitions between electronic energy levels, typically π→π* and n→π* transitions in aromatic heterocyclic systems like 5-Aminobenzo[b]thiophene. rsc.org

The UV-Vis absorption spectrum of a benzothiophene derivative typically shows multiple bands corresponding to electronic transitions within the aromatic system. The position of the amino group at the 5-position is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzo[b]thiophene due to the electron-donating nature of the amino group extending the π-conjugation. Such systems can be described as having a Donor-π-Acceptor (D-π-A) character, where the amino group acts as the donor. rsc.org

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many thiophene derivatives are known to be fluorescent, emitting light in the visible region of the spectrum. researchgate.netresearchgate.net The photophysical properties, including absorption/emission wavelengths and fluorescence quantum yields, can be tuned by changing the substitution pattern on the benzothiophene core or by varying the solvent polarity. rsc.orgrsc.orgmdpi.com

Table 6: Representative Photophysical Data for Thiophene-Based Chromophores

Compound Type Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Solvent
Thiophene-based D-π-A dye 350-450 500-650 Dichloromethane
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine ~413 ~500 Dichloromethane

Computational and Theoretical Chemistry Studies of 5 Aminobenzo B Thiophene Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying aromatic heterocyclic systems. For 5-Aminobenzo[b]thiophene Hydrochloride, DFT calculations would be performed on the protonated form of the molecule, where the amino group exists as an ammonium (B1175870) cation (-NH3+), to accurately model its electronic structure and properties.

DFT calculations are used to determine the ground-state electronic structure, electron density distribution, and the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For an aromatic amine, the HOMO is typically distributed over the π-system of the rings and the lone pair of the nitrogen, though protonation in the hydrochloride salt significantly lowers this energy and alters its distribution.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. The LUMO in such systems is generally a π* orbital distributed across the aromatic framework.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. Quantum chemical studies on related aminothiophene derivatives have shown that the HOMO-LUMO gap is a key factor in their reactivity potential. sigmaaldrich.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify aspects of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Benzothiophene (B83047) Derivative (Calculated via DFT)

This table illustrates the type of data generated from DFT calculations. Values are hypothetical for this compound.

ParameterSymbolDefinitionIllustrative Value (eV)
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital-7.8
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
Energy GapΔEELUMO - EHOMO6.3
Chemical Hardnessη(ELUMO - EHOMO) / 23.15
Electronegativityχ-(EHOMO + ELUMO) / 24.65
Electrophilicity Indexωχ² / (2η)3.44

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. researchgate.net These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Computational studies on complex heterohelicenes containing benzothiophene units have shown that DFT can reproduce experimental ¹H and ¹³C NMR shifts, although systematic deviations can occur near heteroatoms, providing deep insight into the electronic environment of each nucleus. mdpi.com

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra. Detailed assignments of vibrational modes are often performed using Potential Energy Distribution (PED) analysis. researchgate.net Such analyses have been successfully performed on related molecules like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, showing excellent agreement between scaled theoretical frequencies and experimental observations. researchgate.neticm.edu.pl

The aromaticity of the fused ring system in this compound can be quantitatively assessed using several computational methods.

Nucleus-Independent Chemical Shift (NICS): This is a popular method where the magnetic shielding is calculated at a non-atomic point, typically the center of a ring. Large negative NICS values (e.g., NICS(0) or NICS(1)zz) are indicative of diatropic ring currents and thus aromatic character. This analysis would likely confirm the aromaticity of the benzene (B151609) ring and the partial aromatic character of the thiophene (B33073) ring.

Aromaticity Indices: Other indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or the Para-Delocalization Index (PDI) can be calculated from the optimized geometry and the electron density, respectively, to provide a quantitative measure of π-electron delocalization.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing a level of detail that is often inaccessible experimentally.

To study a chemical reaction, such as electrophilic substitution or functionalization of the amino group, quantum chemical methods are used to map the entire potential energy surface.

Reactants, Products, and Intermediates: The geometries of all stable species along the reaction coordinate are optimized to find their minimum energy structures.

Transition States (TS): The transition state is the highest energy point along the lowest energy reaction path. It is located on the potential energy surface as a first-order saddle point (a minimum in all directions except one). Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org The elucidation of reaction mechanisms through the characterization of transition states is a common application of DFT. acs.org

Once the stationary points (reactants, products, transition states) are located, their energies are calculated to construct a reaction energy profile.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy barrier. This value is critical for understanding the reaction kinetics; a lower activation barrier implies a faster reaction rate.

By mapping these energetic profiles, chemists can predict the most likely reaction pathways, understand substituent effects on reactivity, and design more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape and its interactions with surrounding solvent molecules. Such studies are foundational for understanding its physical and chemical properties.

Conformational Analysis: The flexibility of the 5-aminobenzo[b]thiophene moiety, particularly the orientation of the amino group relative to the fused ring system, can be explored through MD simulations. A simulation would typically begin with an energy-minimized structure of the molecule. This structure is then placed in a simulation box, either in a vacuum for gas-phase analysis or with solvent molecules for a more realistic environment. By solving Newton's equations of motion for every atom in the system over a defined period—often nanoseconds to microseconds—a trajectory of atomic positions and velocities is generated. mdpi.com

Analysis of this trajectory allows for the identification of stable and transient conformations. Key parameters such as dihedral angles, bond lengths, and the root-mean-square deviation (RMSD) from the initial structure are monitored. mdpi.com Plotting the potential energy of the system over time helps identify low-energy, stable conformational states. For this compound, this analysis would reveal the preferred rotational state of the C-N bond and the planarity of the molecule. Studies on related flexible polymers like poly(3-hexylthiophene) have successfully used MD simulations to identify dominant structures such as bundles and toroids as a function of temperature. uni-bayreuth.de

Solvation Effects: The interaction of this compound with a solvent, typically water, is crucial for its behavior in aqueous environments. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation shells and hydrogen bonding networks. researchgate.net Using a water model like TIP3P, a simulation box is filled with water molecules around the solute. researchgate.net

The analysis focuses on the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For this compound, calculating the RDF for water molecules around the nitrogen atom of the amino group and the sulfur atom of the thiophene ring would quantify the extent and structure of hydration. The number and lifetime of hydrogen bonds formed between the amino group (as a donor) and water (as an acceptor), and between the sulfur atom (as a potential weak acceptor) and water, are key metrics derived from these simulations. These interactions govern the molecule's solubility and its effective shape and charge distribution in solution.

Table 1: Typical Parameters and Outputs of an MD Simulation for this compound.
Parameter/AnalysisDescriptionTypical Application
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM).Defines the physics of atomic interactions.
Solvent ModelExplicit representation of solvent molecules (e.g., TIP3P for water). researchgate.netUsed to study solvation effects and interactions in solution.
Simulation TimeThe total time the system's evolution is simulated (e.g., 100 ns to several μs). mdpi.comnih.govMust be long enough to sample relevant conformational changes.
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed protein or molecule at different time points.Assesses structural stability and conformational drift.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Analyzes the structure of the solvation shell around specific atoms (e.g., N, S).
Hydrogen Bond AnalysisIdentifies and quantifies hydrogen bonds between the solute and solvent or within the molecule.Determines key interactions governing solubility and conformation.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Ligand Design Principles (non-biological activity, e.g., for materials)

While Quantitative Structure-Activity Relationship (QSAR) studies are most famously applied in drug discovery to correlate a molecule's structure with its biological activity, the same principles can be adapted for materials science. nih.govnih.gov For this compound and its derivatives, QSAR can be used to predict non-biological properties relevant to functional materials, such as organic semiconductors, by establishing a mathematical relationship between molecular descriptors and material performance. researchgate.netnih.govgoogle.com

In Silico Design for Materials: The goal of in silico design in this context is to rationally engineer new benzothiophene derivatives with enhanced material properties. This involves identifying key molecular features that govern a desired function—for example, charge carrier mobility in an organic thin-film transistor (OTFT) or light-emitting efficiency in an organic light-emitting diode (OLED). rsc.org

The process begins by creating a dataset of related compounds with known material properties. For each compound, a set of molecular descriptors is calculated using computational chemistry methods like Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's structure and electronics. A statistical model is then built to correlate these descriptors with the observed material property (the "activity"). This model can then be used to predict the properties of novel, yet-to-be-synthesized molecules, guiding synthetic efforts toward candidates with the highest potential. slideshare.net

Relevant Descriptors and Properties: Unlike biological QSAR, which often uses descriptors related to hydrophobicity and steric fit, materials QSAR focuses on electronic and photophysical properties. For a benzothiophene-based organic semiconductor, key descriptors would include:

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals determine the ease of oxidation and reduction and are critical for charge injection and transport.

HOMO-LUMO Gap: This is related to the electronic excitation energy and influences the material's color and optical absorption properties. researchgate.net

Dipole Moment: Affects molecular packing in the solid state and can influence the morphology of thin films.

Polarizability: Relates to how the electron cloud is distorted by an electric field, impacting dielectric properties.

Reorganization Energy: The energy required for a molecule to change its geometry between its neutral and charged states, a crucial factor for charge hopping rates.

Theoretical studies on carbazole/dibenzothiophene (B1670422) derivatives for OLEDs have shown that systematically varying molecular structure (e.g., the length of a phenyl spacer) and assessing material parameters allows for the development of design principles to optimize device efficiency. rsc.org

Table 2: Examples of Molecular Descriptors and Their Relevance in QSAR for Organic Materials.
Descriptor ClassSpecific Descriptor ExampleRelevance to Material Property
ElectronicHOMO/LUMO Energy LevelsGoverns charge injection barriers and redox stability in semiconductors. researchgate.net
ElectronicHOMO-LUMO GapCorrelates with optical absorption wavelength and electrical conductivity. researchgate.net
StructuralMolecular PlanarityInfluences π-π stacking and solid-state packing, affecting charge transport.
ThermodynamicAtomization EnergyRelates to the overall stability and bond strength within the molecule.
Quantum ChemicalReorganization EnergyPredicts the charge transfer rate between adjacent molecules in a film.
TopologicalWiener IndexA measure of molecular branching, which can impact viscosity and processing characteristics.

Adsorption Behavior and Interfacial Phenomena (theoretical aspects)

The way this compound interacts with surfaces is fundamental to its application in areas like corrosion inhibition, catalysis, or as a component in layered electronic devices. Theoretical methods, primarily Density Functional Theory (DFT), are indispensable for investigating these interfacial phenomena at the atomic level. cam.ac.uk

Adsorption on Metal and Oxide Surfaces: DFT calculations can model the adsorption of a molecule onto a solid surface, such as a metal or metal oxide, by constructing a slab model of the substrate. mdpi.comresearchgate.net For this compound, several interaction modes are possible:

π-System Interaction: The aromatic benzo[b]thiophene ring system can adsorb in a flat, parallel orientation to the surface, interacting through its delocalized π-electrons. Studies on benzene adsorption on hematite (B75146) (α-Fe₂O₃) surfaces show this parallel geometry is often energetically favored. mdpi.com

Heteroatom Interaction: The lone pair electrons on the sulfur and nitrogen atoms can form coordinative or dative bonds with surface metal atoms. The sulfur atom in the thiophene ring is a known anchoring point for adsorption on metal surfaces like copper and gold. nih.govacs.org

Amino Group Interaction: The -NH₃⁺ group (in the hydrochloride form) can interact strongly with negatively charged sites on a surface or through hydrogen bonding.

DFT calculations can determine the most stable adsorption site (e.g., on-top, bridge, or hollow sites on a crystal lattice), the optimal adsorption geometry (e.g., tilt angle), and the adsorption energy. nih.govresearchgate.net The inclusion of van der Waals (dispersion) forces in these calculations is often critical for obtaining accurate adsorption energies, especially for π-conjugated systems. nih.gov

Electronic Structure and Charge Transfer: Upon adsorption, the electronic structure of both the molecule and the surface can be significantly altered. Analysis of the projected density of states (PDOS) and charge density difference plots reveals the nature of the chemical bonding at the interface. Charge transfer between the molecule and the substrate can be quantified, indicating whether the molecule acts as an electron donor or acceptor. This charge transfer is a key factor in applications like modifying the work function of an electrode or in the mechanism of corrosion inhibition. For instance, studies on thiophene on copper surfaces show a covalent bonding picture, which is essential for understanding the interface's electronic properties. nih.gov

Table 3: Theoretical Adsorption Energies (Eads) for Thiophene on Various Copper Surfaces Using Different DFT Functionals. nih.gov
SurfaceAdsorption SiteFunctionalEads (eV)
Cu(111)TopPBE-0.51
Cu(111)TopRPBE-D3-0.56
Cu(111)TopvdW-DF-0.74
Cu(110)BridgePBE-0.65
Cu(110)BridgeRPBE-D3-0.78
Cu(110)BridgevdW-DF-1.00

Note: Data adapted from studies on the parent thiophene molecule. Negative values indicate an exothermic, favorable adsorption process. The variation highlights the importance of the theoretical method used. nih.gov

Applications of 5 Aminobenzo B Thiophene Hydrochloride in Contemporary Chemical and Materials Science Research

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical architecture of 5-aminobenzo[b]thiophene hydrochloride, featuring a reactive primary amine on the benzo[b]thiophene core, renders it an exceptionally useful building block in organic synthesis. This versatility allows for the construction of a wide array of more complex molecular structures, including fused heterocyclic systems and diverse molecular architectures.

Precursor for Fused Heterocyclic Ring Systems (e.g., Benzothienopyridines)

The aminobenzo[b]thiophene scaffold is a valuable precursor for creating fused heterocyclic ring systems, which are significant in medicinal chemistry and materials science. tandfonline.comrsc.org The amino group provides a reactive handle for annulation reactions, where additional rings are built onto the existing benzo[b]thiophene framework.

A notable application is the synthesis of benzothienopyridines. These are polycyclic structures containing both benzo[b]thiophene and pyridine (B92270) rings. For instance, researchers have developed organocatalytic stereoselective methods to synthesize dihydrobenzo semanticscholar.orgnih.govthieno[2,3-b]pyridine (B153569) derivatives. rsc.org This was achieved through an asymmetric [3+3] annulation of an N-(benzo[b]thiophen-2-yl)-sulfonamide with a 2-alkynyl cycloenone, catalyzed by a quinine-derived bifunctional thiourea (B124793). rsc.org This process yielded polycyclic benzo[b]thiophene derivatives with high enantioselectivity. rsc.org

Furthermore, microwave-assisted synthesis has been employed to create the thieno[2,3-b]pyridine core, a key motif in certain kinase inhibitors, by utilizing 3-aminobenzo[b]thiophenes. rsc.orgrsc.org This highlights the role of aminobenzo[b]thiophenes as crucial intermediates in accessing complex, fused heterocyclic systems. tandfonline.com Other related fused systems, such as thieno[3,2-d]thiazoles, have also been synthesized through innovative cascade reactions involving elemental sulfur and aromatic aldehydes. acs.org

Scaffold for the Construction of Diverse Molecular Architectures

Beyond fused systems, this compound is a foundational scaffold for building a variety of molecular architectures. tandfonline.comnih.gov Its structure can be systematically modified to explore structure-activity relationships (SAR) in medicinal chemistry or to develop new functional materials. researchgate.net The benzo[b]thiophene moiety itself is considered a "privileged structure" due to its presence in numerous biologically active compounds and organic materials. rsc.orgresearchgate.net

The versatility of the aminobenzo[b]thiophene scaffold is demonstrated in its use to create libraries of compounds for biological screening. nih.gov For example, the synthesis of various substituted benzo[b]thiophene derivatives allows for extensive structural diversification. nih.gov This has been seen in the preparation of benzo[b]thiophene acylhydrazones, which were screened for antimicrobial activity. nih.gov

Moreover, the development of synthetic methods, such as the intramolecular Wittig reaction or microwave-assisted synthesis of 3-aminobenzo[b]thiophenes, has expanded the ability to use this scaffold in creating complex molecules. rsc.orgnih.gov These methods provide efficient access to substituted aminobenzo[b]thiophenes, which can then be further elaborated into a wide range of molecular architectures. rsc.org The strategic placement of substituents on the benzo[b]thiophene ring system is crucial for tuning the properties of the final molecules, making it an indispensable tool in both organic and medicinal chemistry. nih.gov

Development of Chemical Tools and Probes for Mechanistic Biological Investigations (non-therapeutic)

The unique structural features of this compound make it a valuable scaffold for the design and synthesis of chemical tools and probes. These molecules are instrumental in studying biological mechanisms at a molecular level, without necessarily being developed as therapeutic agents themselves. They are used to modulate enzyme activity, investigate protein-ligand interactions, and probe fundamental cellular processes.

Exploration as Enzyme Modulators (e.g., Kinase, Cholinesterase Inhibitors for SAR studies)

The aminobenzo[b]thiophene framework has been extensively used as a core structure for developing enzyme modulators, particularly for structure-activity relationship (SAR) studies. These studies are crucial for understanding how chemical structure relates to biological activity.

Kinase Inhibitors: The benzo[b]thiophene scaffold is a key component in the design of inhibitors for various kinases, which are enzymes that play a central role in cell signaling. Microwave-assisted synthesis has provided rapid access to 3-aminobenzo[b]thiophenes, which serve as precursors to the core motifs of inhibitors for targets like LIMK1, MK2, and PIM kinases. rsc.orgstrath.ac.uk For example, the benzo semanticscholar.orgnih.govthieno[3,2-e] tandfonline.comsemanticscholar.orgdiazepin-5(2H)-one scaffold for MK2 inhibitors and the benzo semanticscholar.orgnih.govthieno[3,2-d]pyrimidin-4-one structure for PIM kinase inhibitors have been synthesized from aminobenzo[b]thiophene precursors. rsc.orgstrath.ac.uk

Cholinesterase Inhibitors: Derivatives of benzo[b]thiophene have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important in neurotransmission. In one study, a series of benzo[b]thiophene-chalcone hybrids were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov The findings revealed that the substitution pattern on the benzo[b]thiophene ring significantly influenced the inhibitory potency and selectivity.

Below is a data table summarizing the inhibitory activity of selected benzo[b]thiophene derivatives against cholinesterases:

CompoundTarget EnzymeIC₅₀ (µM)
5f AChE62.1
5h (2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene)BChE24.35
Galantamine (Reference) BChE28.08
Data sourced from a study on benzo[b]thiophene-chalcones as cholinesterase inhibitors. nih.gov

These examples underscore the utility of the aminobenzo[b]thiophene scaffold in generating diverse molecular probes to explore the active sites and inhibition mechanisms of various enzymes.

Probing Protein-Ligand Interactions and Molecular Recognition

The benzo[b]thiophene scaffold serves as a valuable platform for designing molecules that can probe the intricacies of protein-ligand interactions and molecular recognition events. By systematically modifying the substituents on the benzo[b]thiophene core, researchers can investigate the specific forces and contacts that govern the binding of a ligand to its protein target.

Molecular docking studies are often employed in conjunction with experimental data to visualize and understand these interactions at an atomic level. For instance, in the study of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, molecular docking was used to analyze the binding modes of the most active compounds within the enzyme's active site. nih.gov This computational approach helps to elucidate how specific structural features, such as the introduction of an amino group, contribute to binding affinity and selectivity.

The exploration of iodine-containing 4,7-dihalobenzo[b]thiophenes as building blocks for bio-inspired molecular architectures further highlights the scaffold's utility in studying molecular recognition. elsevierpure.com These rigid and well-defined structures can be used to construct artificial molecules that mimic biological recognition motifs, providing insights into the fundamental principles of molecular assembly and interaction.

Use in Cellular Assays for Investigating Fundamental Biological Processes (e.g., tubulin polymerization, cell proliferation in cell lines)

Benzo[b]thiophene derivatives are utilized as chemical probes in various cellular assays to investigate fundamental biological processes. Their ability to interfere with specific cellular targets allows researchers to dissect complex biological pathways.

Tubulin Polymerization: Substituted benzo[b]thiophenes have been developed as inhibitors of tubulin polymerization. rsc.org Tubulin is a protein that assembles into microtubules, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, making them useful tools for studying the dynamics of the cytoskeleton and the mechanisms of mitosis.

Cell Proliferation in Cell Lines: The anti-proliferative activity of benzo[b]thiophene derivatives has been evaluated in various cancer cell lines. nih.gov For example, novel heterocyclic compounds synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene were tested for their cytotoxicity against cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer). nih.gov Such studies help in understanding the cellular pathways that are sensitive to this class of compounds and can identify potential new molecular targets for further investigation.

The following table presents examples of benzo[b]thiophene derivatives and their applications in cellular assays:

Derivative TypeBiological Process InvestigatedCell Lines Used (Example)
Substituted benzo[b]thiophenesTubulin PolymerizationNot specified in provided context
Tetrahydrobenzo[b]thiophene derivativesCell Proliferation/CytotoxicityMCF-7, NCI-H460, SF-268
Data sourced from studies on the synthesis and cytotoxic evaluation of benzo[b]thiophene derivatives. nih.gov

Through these applications, this compound and its derivatives prove to be indispensable tools for the modern chemical biologist, enabling the exploration of complex biological systems at the molecular and cellular levels.

Applications in Advanced Materials Science

The unique structural and electronic characteristics of the 5-aminobenzo[b]thiophene moiety make it a valuable component in the development of advanced materials. Its ability to be incorporated into larger molecular architectures allows for the fine-tuning of material properties for specific applications.

Monomers and Components for Polymer Synthesis

Conjugated polymers based on thiophene (B33073) and its derivatives are a cornerstone of organic electronics. The incorporation of the benzo[b]thiophene unit, particularly with functional groups like the amino group, offers a pathway to new polymeric materials with tailored properties. While direct polymerization of this compound is not widely reported, the electropolymerization of aminothiophene derivatives is a known method for creating conductive polymer films. mdpi.com The amino group can influence the polymerization process and the final properties of the polymer, such as solubility, conductivity, and processability.

The synthesis of polythiophene derivatives often involves chemical oxidative coupling polymerization using catalysts like iron(III) chloride. nih.gov The resulting polymers can exhibit desirable characteristics such as good solubility in organic solvents, high fluorescence intensity, and significant thermal stability. nih.gov For instance, polythiophenes containing various heterocyclic side chains have been synthesized and characterized for their potential in optoelectronic devices. nih.gov

The general synthetic approach for creating polymers from thiophene-based monomers allows for a high degree of structural variation, which in turn affects the material's electronic and optical properties. mdpi.com Although specific studies on polymers derived exclusively from 5-aminobenzo[b]thiophene are not prevalent, the established methods for polythiophene synthesis provide a framework for its potential use as a monomer.

Monomer/Polymer System Synthesis Method Key Properties and Findings Potential Application
Thiophene and AnilineElectropolymerizationThe presence of thiophene accelerates the formation and improves the conductivity of polyaniline films, leading to copolymer formation at higher thiophene concentrations. mdpi.comConductive coatings, sensors
Pyrazoline-containing ThiophenesChemical Oxidative PolymerizationResulting polythiophenes show good solubility, electrical conductivity (approx. 1.3 × 10⁻⁶ S/cm), high fluorescence, and thermal stability up to 590°C. nih.govOptoelectronic devices
Benzo nih.govhelicene-based PolymersSonogashira, Suzuki-Miyaura, and Yamamoto couplingThese electron-rich conjugated polymers are effective in selectively detecting nitroaromatic explosives through fluorescence quenching. rsc.orgChemical sensors

Integration into Optoelectronic and Electronic Materials

The benzo[b]thiophene core is a favored building block in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgmdpi.com The planar structure and potential for strong intermolecular π-π stacking facilitate efficient charge transport. The amino group at the 5-position can act as an electron-donating group, which can be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This tuning is critical for optimizing the performance of optoelectronic devices.

While direct applications of this compound in these devices are not extensively detailed in the literature, derivatives of aminobenzo[b]thiophene are utilized. For instance, benzo[b]thiophene derivatives are key components in the synthesis of materials for organic solar cells, where they contribute to achieving high power conversion efficiencies. nih.gov The modification of the benzo[b]thiophene core with various functional groups is a common strategy to enhance the performance of these materials. rsc.org

Material/Device Key Research Finding Performance Metric
Thiophene-bridged D-A-D Chromophore (AS2)Incorporation of a thiophene bridge enhanced light-harvesting ability and extended molecular conjugation. mdpi.comPower Conversion Efficiency (PCE) of 4.10% in a PC61BM-based device. mdpi.com
Benzo[1,2-b:4,5-b′]dithiophene (BDT)-based PolymersBDT-based polymer donors are dominant in achieving high-efficiency organic solar cells. nih.govSingle-junction OSCs with BDT-based donors have achieved PCEs over 19%. nih.gov
Thiophene Backbone-based PolymersPolymers with electron-withdrawing groups exhibit planar backbones suitable for hole transport in OTFTs. rsc.orgThe non-fluorinated polymer (PT2-BDD) showed higher hole mobility than its fluorinated counterpart. rsc.org

Design of Ligands for Catalysis and Coordination Chemistry

The field of coordination chemistry has seen the utility of benzo[b]thiophene derivatives as ligands for transition metal complexes. rsc.org The sulfur atom in the thiophene ring and the nitrogen atom of the amino group in 5-aminobenzo[b]thiophene can act as coordination sites, allowing the molecule to function as a bidentate or monodentate ligand. The resulting metal complexes can exhibit interesting catalytic properties and have potential applications in various chemical transformations.

While specific studies focusing on this compound as a ligand are not abundant, the coordination chemistry of related aminobenzothiophenes and other thiophene derivatives provides valuable insights. For example, Schiff base ligands derived from benzo[b]thiophene have been used to synthesize Ni(II) and Mn(II) complexes with octahedral geometry, where the metal ion coordinates to the nitrogen of the azomethine group and the benzo[b]thiophene ring. rsc.org These complexes have been investigated for their biological activities. rsc.org

The electronic properties of the ligand play a crucial role in determining the catalytic activity of the metal complex. The electron-donating nature of the amino group in 5-aminobenzo[b]thiophene can influence the electron density at the metal center, thereby modulating its reactivity. Research on various thiophene-based ligands has demonstrated their effectiveness in a range of catalytic reactions. cardiff.ac.uk

It is important to note that while the potential for 5-aminobenzo[b]thiophene to act as a ligand is clear from a structural standpoint, detailed studies on its coordination complexes and their catalytic applications are an area ripe for further exploration.

Ligand/Complex Type Metal Ion(s) Coordination and Structural Features Investigated Application
Benzo[b]thiophene-derived Schiff BaseNi(II), Mn(II)Octahedral geometry with coordination to the azomethine nitrogen and the benzo[b]thiophene ring. rsc.orgBiological activities (antioxidant, antibacterial, etc.). rsc.org
Thiocarbohydrazone derivativesLa(III), Th(IV)The ligands and their complexes were studied for their antimicrobial properties. nih.govAntibacterial and antifungal agents. nih.gov
N-heterocyclic benzodiazepine (B76468) chalcogenonesHg(II), Ag(I)Formation of neutral and charged complexes with diverse stoichiometries. digitellinc.comFundamental coordination chemistry. digitellinc.com

Future Research Directions and Unexplored Avenues for 5 Aminobenzo B Thiophene Hydrochloride

Development of Novel and Highly Efficient Synthetic Methodologies

While established methods for synthesizing benzo[b]thiophene derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key area of research. Future work should focus on methodologies that offer high yields, atom economy, and structural diversity.

Multi-Component Reactions (MCRs): The development of one-pot, multi-component reactions represents a highly efficient strategy for synthesizing complex molecular architectures from simple starting materials. A reported protocol for synthesizing related 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives involves a three-component reaction of an aldehyde, malononitrile, and a sulfur-containing reactant, noted for its high yields and short reaction times. researchgate.net Future research could adapt such MCRs for the direct synthesis of 5-aminobenzo[b]thiophene hydrochloride and its analogues.

Transition Metal Catalysis: Palladium- and rhodium-catalyzed reactions have been instrumental in the synthesis of substituted benzo[b]thiophenes. tandfonline.comresearchgate.net For instance, a rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur has been developed for benzo[b]thiophene synthesis with high regioselectivity. researchgate.net Further exploration of catalysts, such as nickel, and novel cross-coupling strategies like Sonogashira or Stille couplings could provide new pathways to functionalized 5-aminobenzo[b]thiophenes. researchgate.net

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is crucial for sustainable chemical synthesis. A green protocol utilizing a biodegradable and recyclable chitosan (B1678972) catalyst has been demonstrated for the synthesis of related aminobenzothiophene derivatives. researchgate.net Future methodologies should prioritize the use of such catalysts to minimize environmental impact.

Organocatalysis: Asymmetric organocatalysis offers a powerful tool for the stereoselective synthesis of chiral molecules. A highly efficient protocol using a quinine-derived bifunctional thiourea (B124793) catalyst has been developed for the asymmetric [3+3] annulation of 2-aminobenzo[b]thiophenes, yielding polycyclic derivatives with excellent enantioselectivities. rsc.org Applying organocatalysis to create chiral centers in derivatives of 5-aminobenzo[b]thiophene could open up new avenues in medicinal chemistry.

Synthetic StrategyKey FeaturesCatalyst/Reagents ExamplePotential Advantage for 5-Aminobenzo[b]thiophene Synthesis
Multi-Component Reaction One-pot synthesis, high efficiency, atom economy. researchgate.netAldehyde, malononitrile, dihydrothiophen-3(2H)-one. researchgate.netRapid assembly of complex derivatives from simple precursors.
Transition Metal Catalysis High regioselectivity, functional group tolerance. researchgate.netRhodium, Palladium, Nickel catalysts; Arylboronic acids, alkynes. researchgate.netPrecise control over substitution patterns on the benzothiophene (B83047) core.
Green Chemistry Use of biodegradable and recyclable catalysts. researchgate.netChitosan. researchgate.netEnvironmentally friendly and sustainable production routes.
Organocatalysis Stereoselective synthesis, metal-free conditions. rsc.orgQuinine-derived thiourea. rsc.orgAccess to enantiomerically pure derivatives for biological evaluation.

Advanced Spectroscopic Studies for Dynamic Processes and Transient Intermediates

To fully understand the reactivity and potential applications of this compound, it is essential to move beyond static structural characterization. Advanced spectroscopic techniques can provide invaluable insights into its dynamic behavior and the transient species involved in its chemical transformations.

Time-Resolved Spectroscopy: Techniques like laser flash photolysis are crucial for studying short-lived excited states and reaction intermediates. Studies on related alkoxy benzo[b]thiophenes have utilized these methods to investigate electron transfer processes and the formation of triplet states. nih.gov Similar investigations on this compound could elucidate its photophysical properties and its potential role in photoinduced reactions, which is vital for applications in photochemistry and materials science.

In-situ Reaction Monitoring: Spectroscopic methods such as in-situ FT-IR and NMR allow for real-time monitoring of chemical reactions. This can help in identifying transient intermediates, understanding reaction mechanisms, and optimizing reaction conditions for the synthesis of its derivatives.

Advanced NMR Techniques: Two-dimensional NMR (COSY, HSQC, HMBC) and solid-state NMR can provide detailed structural information and insights into intermolecular interactions in solution and in the solid state. These techniques are essential for unambiguously confirming the structure of complex derivatives and studying their conformational dynamics. nih.govnih.gov

Integration of Computational Methods for Predictive Chemistry and High-Throughput Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis.

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of this compound and its derivatives. bohrium.com These calculations can provide insights into molecular orbitals (HOMO-LUMO), electrostatic potential, and the nature of non-covalent interactions, which helps in understanding reactivity and predicting spectroscopic properties. bohrium.comresearchgate.net

Molecular Docking: For medicinal chemistry applications, molecular docking simulations are used to predict the binding modes and affinities of molecules to biological targets like enzymes or receptors. nih.govbohrium.com This allows for the high-throughput virtual screening of libraries of 5-aminobenzo[b]thiophene derivatives to identify promising candidates for specific therapeutic applications. nih.gov

ADME/Tox Prediction: In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govbohrium.com By calculating parameters such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's rule of five), researchers can prioritize the synthesis of compounds with favorable pharmacokinetic profiles. nih.gov

Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT) Structure & Reactivity PredictionGeometry, HOMO/LUMO energies, electrostatic potential. bohrium.comresearchgate.net
Molecular Docking Virtual ScreeningBinding affinity and mode to biological targets. nih.govbohrium.com
ADME Prediction Drug-Likeness EvaluationLipophilicity, solubility, bioavailability score. nih.gov

Exploration of Unconventional Reactivity and Supramolecular Assemblies

The unique electronic structure of the 5-aminobenzo[b]thiophene core suggests possibilities for unconventional reactivity and the formation of ordered supramolecular structures.

Supramolecular Chemistry: The amino group and the aromatic system of this compound are capable of forming non-covalent interactions such as hydrogen bonds and π–π stacking. mdpi.com Research into dendritic thiophene (B33073) derivatives has shown their ability to self-assemble into highly ordered nanostructures like 2-D crystals and nanowires, with the final structure dependent on molecule-substrate interactions and molecular shape. nih.govuh.edu Exploring the self-assembly of rationally designed 5-aminobenzo[b]thiophene derivatives could lead to novel functional materials for electronics and photonics. The role of halogen atoms in directing supramolecular assemblies has also been noted, suggesting that halogenated derivatives could form unique crystal structures. mdpi.com

Unconventional Reactivity: The benzo[b]thiophene ring can participate in various cycloaddition and annulation reactions to build complex polycyclic systems. rsc.org Investigating its reactivity under novel conditions, such as electrochemical synthesis or mechanochemistry, could uncover new transformations and products. acs.org Furthermore, its ability to act as a ligand for metal complexes presents opportunities for creating new catalysts or functional materials. bohrium.com

Expanding Applications in Emerging Fields of Chemical Science

The inherent properties of the 5-aminobenzo[b]thiophene scaffold make it a promising candidate for applications beyond traditional medicinal chemistry.

Advanced Sensing: The fluorescence properties of aromatic systems are often sensitive to their local environment. This principle can be harnessed to design chemosensors. Future research could focus on developing derivatives of this compound that exhibit changes in their fluorescence or color upon binding to specific analytes (e.g., metal ions, biomolecules), leading to new tools for chemical and biological sensing. The electron-donating properties of related benzothiophenes have been demonstrated, suggesting their utility in charge-transfer-based sensing mechanisms. nih.gov

Sustainable Chemistry: The development of "green" synthetic methods for this compound, as discussed earlier, is an application in itself. researchgate.net Furthermore, its derivatives could be explored as catalysts or components in sustainable processes. For example, their use as organocatalysts or as scaffolds for recyclable transition-metal catalysts could contribute to more environmentally friendly chemical manufacturing.

Materials Science: Thiophene-based molecules are workhorses in the field of organic electronics. uh.edu The potential for 5-aminobenzo[b]thiophene derivatives to self-assemble into ordered structures makes them attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). High-throughput processing techniques are being developed for related thiophene semiconductors, paving the way for their large-scale application. rsc.org

Q & A

Basic: What are the optimal synthetic routes for 5-Aminobenzo[b]thiophene Hydrochloride, and how can yield and purity be maximized?

Methodological Answer:
The synthesis of this compound typically involves cyclization of precursor molecules (e.g., nitro-substituted thiophenes) followed by reduction and salt formation. Key parameters include:

  • Temperature control : Higher temperatures (>100°C) during cyclization improve reaction rates but may degrade sensitive functional groups.
  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for nitro-group reduction, with yields varying between 65–85% depending on solvent polarity .
  • Purification : Recrystallization in ethanol/water mixtures enhances purity (>95%) by removing unreacted intermediates .
    Data Note : Yield optimization requires balancing reaction time and catalyst loading to avoid side products like dehalogenated derivatives.

Basic: How is the biological activity of this compound screened in preclinical studies?

Methodological Answer:
Biological screening involves:

  • Tubulin polymerization assays : IC50 values are determined using purified tubulin, with competitive binding studies (e.g., colchicine displacement) to confirm mechanism of action. For example, derivatives of 5-Aminobenzo[b]thiophene show IC50 values of 0.48–1.3 μM, comparable to reference compounds like combretastatin A-4 .
  • Cell viability assays : MTT or ATP-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. EC50 values correlate with substituent electronegativity on the thiophene ring .

Intermediate: What structural features of this compound influence its reactivity and binding affinity?

Methodological Answer:
Critical structural elements include:

  • Amino group position : Para-substitution on the thiophene ring enhances hydrogen bonding with biological targets (e.g., tubulin’s β-subunit) .
  • Hydrochloride salt formation : Improves aqueous solubility (up to 10 mg/mL in PBS) and bioavailability compared to freebase forms .
    Analytical Tools :
  • NMR : Confirms regioselectivity of amino-group placement.
  • X-ray crystallography : Reveals planar aromatic stacking interactions in protein binding pockets .

Advanced: How should researchers address contradictions in reported IC50 values for tubulin inhibition?

Methodological Answer:
Discrepancies in IC50 values (e.g., 0.48 μM vs. 1.3 μM) may arise from:

  • Assay conditions : Variations in tubulin concentration, buffer pH, or temperature. Standardization using reference compounds (e.g., colchicine) is critical .
  • Compound purity : Impurities >5% can skew results. Validate purity via HPLC (>98%) and mass spectrometry .
    Resolution Strategy :
  • Replicate studies under controlled conditions.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Advanced: What strategies are used to design analogs of this compound with improved pharmacokinetics?

Methodological Answer:
Analog design focuses on:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. For example, 3-(thiophen-3-yl) derivatives show 2x longer plasma half-life in murine models .
  • Prodrug approaches : Esterification of the amino group to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .
    Synthetic Challenges :
  • Balancing lipophilicity (logP 2.7–3.5) and solubility. Use QSAR models to predict ADME properties .

Intermediate: How are structural analogs of this compound evaluated for specificity?

Methodological Answer:

  • Off-target screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Derivatives with <10% activity against non-target kinases (e.g., EGFR, VEGFR2) are prioritized .
  • Crystallographic studies : Resolve co-crystal structures with tubulin to identify key binding residues (e.g., Lys254, Asp251) and guide analog design .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Impervious gloves (nitrile), safety goggles, and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize hydrochloride residues with sodium bicarbonate before incineration .

Advanced: What analytical techniques are used to resolve degradation products of this compound?

Methodological Answer:

  • HPLC-MS : Identifies hydrolysis products (e.g., freebase forms) under accelerated stability conditions (40°C/75% RH) .
  • TGA/DSC : Detects thermal degradation thresholds (>150°C) and salt dissociation events .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminobenzo[b]thiophene Hydrochloride
Reactant of Route 2
5-Aminobenzo[b]thiophene Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.